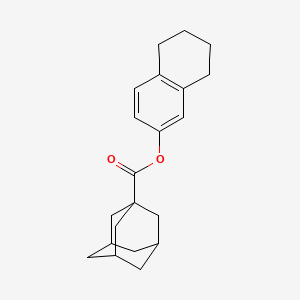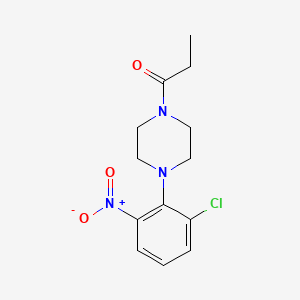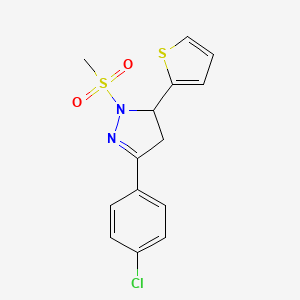![molecular formula C19H20FNO B4105776 N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4105776.png)
N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide
Übersicht
Beschreibung
N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. CPP-115 has been found to have potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders.
Wirkmechanismus
N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide can reduce neuronal excitability and prevent seizures. It can also have a calming effect on the brain, which makes it useful in the treatment of anxiety and other psychiatric disorders.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide has been found to have a range of biochemical and physiological effects. It can increase the levels of GABA in the brain, which can have a calming effect and reduce neuronal excitability. It can also increase the levels of other neurotransmitters such as dopamine and serotonin, which can have a positive effect on mood and behavior. N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide has also been found to have neuroprotective effects, which can help to prevent damage to the brain caused by various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide is its potency and selectivity as a GABA aminotransferase inhibitor. This makes it a useful tool for researchers studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, researchers may continue to study the biochemical and physiological effects of N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide to better understand its mechanisms of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to be effective in treating conditions such as epilepsy, anxiety, depression, and addiction. N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-17-12-10-16(11-13-17)19(22)21-18(15-8-4-5-9-15)14-6-2-1-3-7-14/h1-3,6-7,10-13,15,18H,4-5,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXAJKWPMQDWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4105695.png)


![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4105714.png)
![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4105722.png)
![ethyl 4-[4-(4-methylphenyl)-1-phthalazinyl]-1-piperazinecarboxylate](/img/structure/B4105726.png)
![N-{1-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4105730.png)
![N-{4-[({2-[(2-nitrophenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4105743.png)
![ethyl 4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4105756.png)
acetic acid](/img/structure/B4105762.png)

![1-[2-(4-methoxyphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4105793.png)
![2-[3-allyl-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4105800.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4105814.png)